2,2-Difluorooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorooxirane is an organic compound with the molecular formula C₂H₂F₂O. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom and two fluorine atoms attached to the carbon atoms. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Difluorooxirane can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with ethylene oxide. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors and catalysts to optimize yield and purity. The process may include steps such as purification and distillation to remove any impurities and obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluorooxirane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of difluoromethanol and other oxidized products.
Reduction: Reduction reactions can convert this compound into difluoroethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions include difluoromethanol, difluoroethanol, and various substituted oxiranes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-Difluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2-difluorooxirane involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can affect their function. This reactivity is primarily due to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the oxirane ring .
Vergleich Mit ähnlichen Verbindungen
Oxirane: The parent compound of the oxirane family, lacking the fluorine atoms.
2-Fluorooxirane: A related compound with only one fluorine atom.
3,3-Difluorooxetane: Another fluorinated oxirane derivative with a four-membered ring structure
Uniqueness: 2,2-Difluorooxirane is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and properties compared to other oxiranes. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
126716-68-5 |
---|---|
Molekularformel |
C2H2F2O |
Molekulargewicht |
80.03 g/mol |
IUPAC-Name |
2,2-difluorooxirane |
InChI |
InChI=1S/C2H2F2O/c3-2(4)1-5-2/h1H2 |
InChI-Schlüssel |
ISBGUXAPKYJNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.